1-(4-(4-Aminophenyl)cyclohexyl)azetidin-3-amine
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Overview
Description
1-(4-(4-Aminophenyl)cyclohexyl)azetidin-3-amine is a complex organic compound characterized by its unique structure, which includes an azetidine ring and a cyclohexyl group attached to an aminophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-Aminophenyl)cyclohexyl)azetidin-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-aminophenylcyclohexane with azetidin-3-amine under controlled conditions. The reaction is often catalyzed by transition metals and requires precise temperature and pressure control to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors is also explored to enhance the scalability and reduce production costs. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(4-Aminophenyl)cyclohexyl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varied functional groups .
Scientific Research Applications
1-(4-(4-Aminophenyl)cyclohexyl)azetidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel antibiotics and anticancer agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1-(4-(4-Aminophenyl)cyclohexyl)azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to the inhibition or activation of enzymatic activity, influencing various cellular processes .
Comparison with Similar Compounds
Azetidine: A simpler four-membered ring compound with similar reactivity but less structural complexity.
Cyclohexylamine: Contains the cyclohexyl group but lacks the azetidine ring, resulting in different chemical properties.
4-Aminophenylcyclohexane: Shares the aminophenyl and cyclohexyl groups but does not include the azetidine moiety.
Uniqueness: 1-(4-(4-Aminophenyl)cyclohexyl)azetidin-3-amine is unique due to its combination of an azetidine ring with a cyclohexyl and aminophenyl group, providing a distinct set of chemical and biological properties. This structural uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C15H23N3 |
---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
1-[4-(4-aminophenyl)cyclohexyl]azetidin-3-amine |
InChI |
InChI=1S/C15H23N3/c16-13-5-1-11(2-6-13)12-3-7-15(8-4-12)18-9-14(17)10-18/h1-2,5-6,12,14-15H,3-4,7-10,16-17H2 |
InChI Key |
YZTULBCCOVIOTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)N)N3CC(C3)N |
Origin of Product |
United States |
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